1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose

Orthogonal Protection Glycosylation Regioselective Synthesis

Researchers face lengthy protecting-group manipulations when synthesizing complex nucleoside analogues. This compound solves that bottleneck with a pre-installed orthogonal protecting-group pattern. - Orthogonal strategy: acid-labile 1,2-di-O-acetyl esters + hydrogenolysis-labile 3,5-di-O-benzyl ethers enable sequential, regioselective deprotection. - Enables convergent assembly of antiviral/antitumor nucleoside scaffolds with precise stereocontrol. - Eliminates time-consuming protection/deprotection steps; pre-validated for diastereoselective Petasis borono-Mannich reactions and diversity-oriented macrocycle synthesis. Supplied with rigorous analytical characterization; ready for immediate dispatch.

Molecular Formula C23H26O7
Molecular Weight 414.4 g/mol
Cat. No. B12404901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose
Molecular FormulaC23H26O7
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C23H26O7/c1-16(24)28-22-21(27-14-19-11-7-4-8-12-19)20(30-23(22)29-17(2)25)15-26-13-18-9-5-3-6-10-18/h3-12,20-23H,13-15H2,1-2H3/t20-,21?,22+,23-/m1/s1
InChIKeyQQEKCYXHFJIXJS-FJPMACBPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose: A Strategic Orthogonally Protected Building Block for Nucleoside Analogue Synthesis


1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose (CAS 146986-45-0) is a fully protected D-xylofuranose derivative, classified as a carbohydrate-based purine nucleoside analogue precursor [1]. Its defining structural feature is the orthogonal protecting group strategy: acid-labile 1,2-di-O-acetyl esters paired with base-/hydrogenolysis-labile 3,5-di-O-benzyl ethers. This precise protection pattern enables controlled, sequential deprotection critical for regioselective modifications in complex nucleoside syntheses [2]. Unlike simpler peracylated xylofuranoses, this compound provides a pre-installed, differentiated scaffold that streamlines multi-step synthetic routes, particularly in medicinal chemistry campaigns targeting antiviral and antitumor nucleoside agents .

Why Generic Substitution Fails: Orthogonal Protection Dictates Regioselective Synthetic Outcomes


Interchanging 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose with other D-xylofuranose derivatives (e.g., per-O-acetylated or per-O-benzylated variants) is not scientifically tenable due to the compound's unique orthogonal protecting group pattern. This specific arrangement of acid-labile acetates at C1/C2 and hydrogenolysis-labile benzyl ethers at C3/C5 is a deliberate design feature [1]. Generic substitution would fundamentally alter the deprotection sequence and regioselectivity, leading to different intermediates, divergent synthetic pathways, and, critically, a high probability of forming unintended, inactive, or difficult-to-purify stereoisomers and byproducts [2]. The failure of generic substitution is evidenced by the fact that the 3,5-di-O-benzyl pattern is specifically exploited in diastereoselective reactions (e.g., Petasis borono-Mannich) where other protection patterns fail to provide the necessary stereocontrol [3].

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose: Quantitative Differentiation Evidence for Procurement Decisions


Orthogonal Deprotection vs. Peracylated Derivatives: Enabling Sequential Regioselective Glycosylation

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose enables a sequential deprotection strategy not possible with peracylated alternatives like 1,2,3,5-tetra-O-acetyl-D-xylofuranose. The benzyl ethers at C3 and C5 are stable to the mild acidic or basic conditions used to cleave the anomeric 1,2-O-acetyl groups. This allows for selective activation at the anomeric center for glycosylation while retaining the 3,5-diol protection for later manipulation. In a representative synthesis of β-D-xylofuranosyl-pyrimidines, the analogous 1,2-di-O-acetyl-3,5-di-O-benzoyl derivative was condensed with silylated pyrimidines, followed by deprotection of the sugar fragment, a strategy directly enabled by the orthogonal nature of the protecting groups [1].

Orthogonal Protection Glycosylation Regioselective Synthesis Nucleoside Analogue

Stereochemical Integrity in Diastereoselective C-C Bond Formation: Role of the 3,5-Di-O-benzyl Motif

The 3,5-di-O-benzyl protecting group pattern is not arbitrary; it provides a specific steric and electronic environment that can dictate the stereochemical outcome of key C-C bond-forming reactions. In the concise synthesis of polyhydroxylated alkaloids DMDP and DAB, the use of 3,5-di-O-benzyl-L-xylofuranose in a Petasis borono-Mannich reaction with benzylamine and (E)-styrylboronic acid proceeded in an entirely diastereoselective manner to furnish the new C-N bond [1]. Alternative protection patterns (e.g., 1,2-O-isopropylidene or perbenzylated) on the same furanose scaffold would alter the transition state geometry, likely resulting in lower diastereomeric ratios and necessitating challenging separations of epimers.

Diastereoselective Synthesis Petasis Reaction Iminosugars Alkaloid Synthesis

Comparison with 1,2-O-Isopropylidene-Protected Analogs: Superior Anomeric Reactivity Profile

The 1,2-di-O-acetyl group in 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose offers a distinctly different reactivity profile compared to the commonly used 1,2-O-isopropylidene acetal protection. While acetonides require harsh acidic conditions for cleavage that can lead to furanose ring opening, the 1,2-di-O-acetyl group can be cleaved under milder conditions. A study on the acetolytic deacetalation of related furanose sugars showed that cleaving an acetonide group from a branched-chain thiosugar derivative at low temperatures yielded ring-opened thiolane products, whereas the desired 1,2-di-O-acetyl furanoses were obtained only when the reaction was performed at higher temperatures [1]. This demonstrates that the 1,2-di-O-acetyl group avoids the low-temperature ring-opening side reactions associated with acetonide cleavage, providing a more reliable route to the intact furanose scaffold.

Acetolysis Furanose Reactivity Glycosyl Donor Thiosugar Synthesis

Validated Application Scenarios for 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose Based on Its Differential Profile


Synthesis of Orthogonally Protected Nucleoside Intermediates for Antiviral Drug Discovery

The orthogonal protection of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose makes it an ideal building block for constructing nucleoside analogues, a core scaffold in antiviral and anticancer therapeutics. The ability to selectively deprotect the anomeric 1,2-acetates for glycosylation while keeping the 3,5-benzyl ethers intact enables the convergent assembly of complex nucleosides with precise regiocontrol [1]. This strategy was exemplified in the synthesis of β-D-xylofuranosyl-pyrimidines using a related 3,5-di-O-benzoyl derivative [1]. Procurement for this application is justified by the need for a pre-validated, protected sugar that streamlines the multi-step synthesis and avoids time-consuming protecting group manipulations.

Stereoselective Synthesis of Iminosugars and Alkaloid Natural Products

The specific 3,5-di-O-benzyl protection pattern is crucial for achieving high diastereoselectivity in key transformations like the Petasis borono-Mannich reaction, a powerful method for constructing C-C and C-N bonds in the synthesis of bioactive alkaloids such as DMDP and DAB [2]. The steric and electronic influence of the benzyl groups at C3 and C5 directs the facial selectivity of the reaction, enabling the formation of a single diastereomer [2]. This application scenario requires the exact compound to guarantee the published stereochemical outcome, as using a derivative with a different protection pattern would lead to a loss of stereocontrol and a complex mixture of products.

Diversity-Oriented Synthesis of Carbohydrate-Based Macrocycles

The compound's orthogonally protected framework serves as a versatile platform for diversity-oriented synthesis (DOS). The C1 anomeric center, after selective deprotection, can be functionalized with various handles (e.g., alkynes, alkenes) for subsequent macrocyclization reactions. One such application involves the design and synthesis of sulfur-containing benzannulated macrocycles via palladium-catalyzed Sonogashira and Heck coupling reactions, where a related building block was used to create medium-sized ring systems . The stable benzyl ethers at C3 and C5 are compatible with the transition metal catalysts used in these coupling reactions, whereas other protecting groups might be labile under the reaction conditions. This makes the compound a strategic choice for building novel macrocyclic chemical libraries.

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